molecular formula C17H22N8O2 B12247159 9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12247159
M. Wt: 370.4 g/mol
InChI Key: KRWSMNVCEGMXFI-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine core structure substituted with a methoxyethyl group and a piperazinyl group linked to a methoxypyrimidinyl moiety

Preparation Methods

The synthesis of 9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the purine core using a suitable methoxyethylating agent.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions.

    Incorporation of the Methoxypyrimidinyl Moiety: This final step involves the coupling of the piperazinyl intermediate with a methoxypyrimidinyl derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to other similar compounds, 9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    9-(2-hydroxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine: Differing by the presence of a hydroxyethyl group instead of a methoxyethyl group.

    9-(2-methoxyethyl)-6-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-9H-purine: Differing by the presence of a chloropyrimidinyl moiety instead of a methoxypyrimidinyl moiety.

    9-(2-methoxyethyl)-6-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-9H-purine: Differing by the presence of a methoxypyridinyl moiety instead of a methoxypyrimidinyl moiety.

These comparisons highlight the structural diversity and potential for fine-tuning the properties of such compounds for specific applications.

Properties

Molecular Formula

C17H22N8O2

Molecular Weight

370.4 g/mol

IUPAC Name

9-(2-methoxyethyl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H22N8O2/c1-26-10-9-25-12-21-14-15(19-11-20-16(14)25)23-5-7-24(8-6-23)17-18-4-3-13(22-17)27-2/h3-4,11-12H,5-10H2,1-2H3

InChI Key

KRWSMNVCEGMXFI-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)OC

Origin of Product

United States

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